REACTION_CXSMILES
|
Br[C:2]1[C:3]([F:8])=[N:4][CH:5]=[CH:6][CH:7]=1.[CH:9]1(B(O)O)[CH2:11][CH2:10]1.P([O-])([O-])([O-])=O.[K+].[K+].[K+].C1(P(C2CCCCC2)C2CCCCC2)CCCCC1>C([O-])(=O)C.[Pd+2].C([O-])(=O)C.O.C1(C)C=CC=CC=1>[CH:9]1([C:2]2[C:3]([F:8])=[N:4][CH:5]=[CH:6][CH:7]=2)[CH2:11][CH2:10]1 |f:2.3.4.5,7.8.9|
|
Name
|
|
Quantity
|
1.56 g
|
Type
|
reactant
|
Smiles
|
BrC=1C(=NC=CC1)F
|
Name
|
|
Quantity
|
990 mg
|
Type
|
reactant
|
Smiles
|
C1(CC1)B(O)O
|
Name
|
potassium phosphate
|
Quantity
|
6.59 g
|
Type
|
reactant
|
Smiles
|
P(=O)([O-])([O-])[O-].[K+].[K+].[K+]
|
Name
|
|
Quantity
|
249 mg
|
Type
|
reactant
|
Smiles
|
C1(CCCCC1)P(C1CCCCC1)C1CCCCC1
|
Name
|
|
Quantity
|
99.5 mg
|
Type
|
catalyst
|
Smiles
|
C(C)(=O)[O-].[Pd+2].C(C)(=O)[O-]
|
Name
|
|
Quantity
|
2 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
40 mL
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
100 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
to cool to RT
|
Type
|
FILTRATION
|
Details
|
filtered through a pad of Celite™
|
Type
|
WASH
|
Details
|
washed with EtOAc
|
Type
|
CUSTOM
|
Details
|
The crude product was chromatographed through a Redi-Sep® pre-packed silica gel column (120 g)
|
Type
|
WASH
|
Details
|
eluting with a gradient of 0% to 10% EtOAc in hexane
|
Name
|
|
Type
|
product
|
Smiles
|
C1(CC1)C=1C(=NC=CC1)F
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |